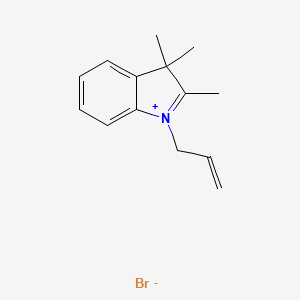![molecular formula C11H22O3Si B14182995 2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl prop-2-enoate CAS No. 853009-36-6](/img/structure/B14182995.png)
2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl prop-2-enoate is an organosilicon compound that features a silyl ether group. This compound is often used in organic synthesis due to its ability to protect hydroxyl groups during chemical reactions. The presence of the tert-butyl(dimethyl)silyl group provides stability and resistance to various reaction conditions, making it a valuable intermediate in the synthesis of complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl prop-2-enoate typically involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride (TBDMSCl) in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride. The general reaction scheme is as follows:
Protection of Hydroxyl Group:
The reaction yields this compound with high selectivity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high purity and yield. The reagents and solvents used are typically of industrial grade, and the reactions are monitored using advanced analytical techniques to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silyl ethers.
Reduction: Reduction reactions can remove the silyl protecting group.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as tetrabutylammonium fluoride (TBAF) in THF are commonly used to remove the silyl group.
Substitution: Conditions vary depending on the desired substitution but often involve nucleophilic reagents.
Major Products Formed
Oxidation: Formation of silyl ethers.
Reduction: Formation of the deprotected alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl prop-2-enoate is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group for hydroxyl functionalities in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the modification of bioactive molecules.
Industry: Applied in the production of specialty chemicals and materials, including polymers and advanced materials
Mécanisme D'action
The mechanism of action of 2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl prop-2-enoate primarily involves the protection of hydroxyl groups. The tert-butyl(dimethyl)silyl group provides steric hindrance and electronic effects that stabilize the protected hydroxyl group, preventing it from participating in unwanted side reactions. This allows for selective reactions at other functional groups in the molecule. The silyl group can be removed under specific conditions, revealing the hydroxyl group for further functionalization .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[tert-Butyl(dimethyl)silyl]oxy}ethanol
- tert-Butyl(dimethyl)silyl chloride
- tert-Butyl(dimethyl)silyl-2-{[tert-butyl(dimethyl)silyl]oxy}-3-(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)acrylate
Uniqueness
2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl prop-2-enoate is unique due to its combination of a silyl protecting group with an acrylate functionality. This dual functionality allows it to be used in a wide range of synthetic applications, providing both protection and reactivity. The compound’s stability under various conditions and its ease of removal make it a preferred choice in organic synthesis .
Propriétés
Numéro CAS |
853009-36-6 |
|---|---|
Formule moléculaire |
C11H22O3Si |
Poids moléculaire |
230.38 g/mol |
Nom IUPAC |
2-[tert-butyl(dimethyl)silyl]oxyethyl prop-2-enoate |
InChI |
InChI=1S/C11H22O3Si/c1-7-10(12)13-8-9-14-15(5,6)11(2,3)4/h7H,1,8-9H2,2-6H3 |
Clé InChI |
RSLDNFJPGMZQON-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCCOC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


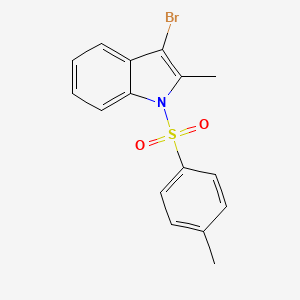
![1H-Pyrrolo[2,3-b]pyridine, 5-(3-azetidinyl)-1-[[3-(difluoromethoxy)phenyl]sulfonyl]-](/img/structure/B14182918.png)
![N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide](/img/structure/B14182922.png)
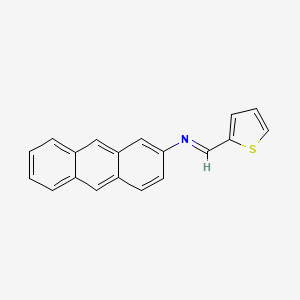


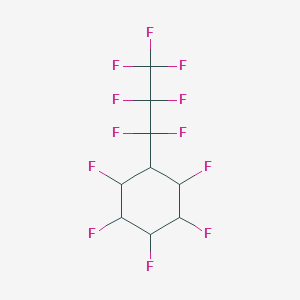
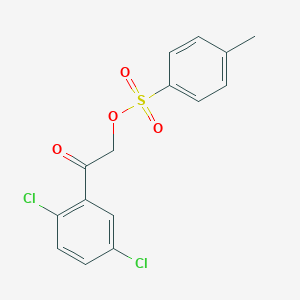



![N-{[(Quinolin-3-yl)methoxy]carbonyl}-L-tyrosine](/img/structure/B14182992.png)
![(5S)-3-[(1R)-2-hydroxy-1-phenylethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one](/img/structure/B14183010.png)
